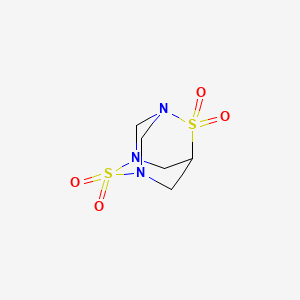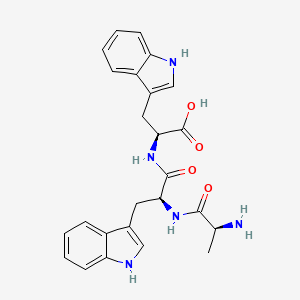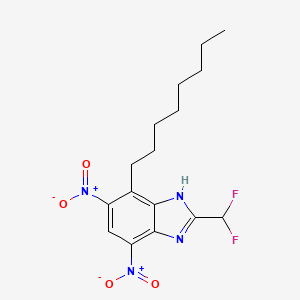
2,6-Dithia-1,3,7-triazaadamantane, 2,2,6,6-tetraoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dithia-1,3,7-triazaadamantane, 2,2,6,6-tetraoxide is a complex organic compound known for its unique structure and properties. It belongs to the class of azaadamantanes, which are nitrogen-containing analogs of adamantane. The substitution of nitrogen atoms for carbon atoms in the adamantane structure leads to distinct chemical and physical properties, such as increased solubility in water and varied biological activities .
Vorbereitungsmethoden
The synthesis of 2,6-Dithia-1,3,7-triazaadamantane, 2,2,6,6-tetraoxide typically involves the reaction of chloramine with dimethylamine in the presence of a catalyst . This method is commonly used in industrial settings due to its efficiency and yield. The reaction conditions must be carefully controlled to ensure the desired product is obtained without significant impurities. The compound is known for its toxicity, so strict safety protocols must be followed during its synthesis and handling .
Analyse Chemischer Reaktionen
2,6-Dithia-1,3,7-triazaadamantane, 2,2,6,6-tetraoxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of sulfoxides and sulfones, while reduction reactions may yield amines and thiols .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its derivatives have shown potential as antiviral and anticancer agents due to their ability to interact with biological targets and pathways . Additionally, it is used in the development of new materials with unique properties, such as increased stability and reactivity .
Wirkmechanismus
The mechanism of action of 2,6-Dithia-1,3,7-triazaadamantane, 2,2,6,6-tetraoxide involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to the disruption of nerve impulses and ultimately resulting in paralysis and death of the target organism. This mechanism is particularly effective against rodents and insects .
Vergleich Mit ähnlichen Verbindungen
2,6-Dithia-1,3,7-triazaadamantane, 2,2,6,6-tetraoxide is unique compared to other azaadamantanes due to its specific substitution pattern and resulting properties. Similar compounds include 7-nitro-1,3,5-triazaadamantane and 7-bromo-1,3,5-triazaadamantane, which also exhibit antiviral activity . the presence of sulfur atoms in this compound imparts additional reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
60028-31-1 |
|---|---|
Molekularformel |
C5H9N3O4S2 |
Molekulargewicht |
239.3 g/mol |
IUPAC-Name |
2λ6,6λ6-dithia-1,3,5-triazatricyclo[3.3.1.13,7]decane 2,2,6,6-tetraoxide |
InChI |
InChI=1S/C5H9N3O4S2/c9-13(10)5-1-6-3-8(13)4-7(2-5)14(6,11)12/h5H,1-4H2 |
InChI-Schlüssel |
MRMOEWPKPSKSDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CN3CN(S2(=O)=O)CN1S3(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14607902.png)

![3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexan-1-one](/img/structure/B14607910.png)



![1,3-Propanediol, 2,2-bis[(2,2,3,3-tetrafluoropropoxy)methyl]-](/img/structure/B14607926.png)





![2-[(E)-propylsulfanyliminomethyl]phenol](/img/structure/B14607979.png)
